Evodol Evodol Evodol is a natural product found in Tetradium ruticarpum, Fagaropsis glabra, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 22318-10-1
VCID: VC21338715
InChI: InChI=1S/C26H28O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,19-20,28H,5,7,9,11H2,1-4H3/t13-,14-,19-,20+,23-,24-,25-,26+/m0/s1
SMILES:
Molecular Formula: C26H28O9
Molecular Weight: 484.5 g/mol

Evodol

CAS No.: 22318-10-1

Cat. No.: VC21338715

Molecular Formula: C26H28O9

Molecular Weight: 484.5 g/mol

* For research use only. Not for human or veterinary use.

Evodol - 22318-10-1

CAS No. 22318-10-1
Molecular Formula C26H28O9
Molecular Weight 484.5 g/mol
IUPAC Name (1R,2R,7S,13R,14R,16S,19S,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione
Standard InChI InChI=1S/C26H28O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,19-20,28H,5,7,9,11H2,1-4H3/t13-,14-,19-,20+,23-,24-,25-,26+/m0/s1
Standard InChI Key SNGHLUWTFLYPMT-JPRNBFAHSA-N
Isomeric SMILES C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(C(=O)C(=C6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C
Canonical SMILES CC1(C2=C(C(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C

Chemical Identification and Structure

Basic Identification

Evodol is cataloged in chemical databases with specific identifiers that facilitate its recognition in scientific literature. The compound is registered with PubChem CID 185481 and possesses the CAS Registry Number 22318-10-1 . Alternative nomenclature includes Limonin Diosphenol and Glaucin C, which appear as synonyms in chemical databases . The molecular formula of evodol is C₂₆H₂₈O₉, corresponding to a molecular weight of 484.5 g/mol . This complex organic compound was first documented in chemical databases on August 9, 2005, with the most recent modification to its record dated February 22, 2025 .

Structural Characteristics

The IUPAC systematic name for evodol is (1R,2R,7S,13R,14R,16S,19S,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione . This complex name reflects the compound's intricate molecular architecture, which features a hexacyclic core structure with eight defined stereocenters . The molecule contains a furan ring attached to the main skeletal framework, along with multiple oxygen-containing functional groups including hydroxyl, ether, and carbonyl moieties . The presence of these functional groups contributes to evodol's biological activity and chemical reactivity.

Physical and Chemical Properties

Evodol possesses distinctive physicochemical properties that influence its biological behavior and pharmaceutical potential. The compound has a moderate lipophilicity with an XLogP3-AA value of 1.2, indicating a balanced distribution between aqueous and lipid phases . This property affects its absorption and distribution in biological systems. The molecule contains one hydrogen bond donor and nine hydrogen bond acceptor sites, which play crucial roles in its interaction with biological targets . With a topological polar surface area of 125 Ų, evodol exhibits characteristics that influence its membrane permeability and bioavailability . The compound's complexity score of 1110 reflects its intricate molecular structure with limited conformational flexibility due to its rigid polycyclic scaffold and only one rotatable bond .

Natural Sources and Occurrence

Botanical Sources

Evodol has been primarily identified in Tetradium ruticarpum (formerly known as Evodia rutaecarpa), a medicinal plant belonging to the Rutaceae family . This plant, commonly known as Wu Zhu Yu in Traditional Chinese Medicine (TCM), has been extensively used for treating gastrointestinal disorders and related conditions . Additionally, evodol has been reported in Fagaropsis glabra and several other plant species, suggesting its presence across multiple genera within the Rutaceae family . The distribution of evodol in different plant parts varies, with the fruits of Evodia rutaecarpa showing significant concentrations of this bioactive compound .

Traditional Medicinal Applications

The plants containing evodol, particularly Evodia rutaecarpa, have a long history of use in Traditional Chinese Medicine. The fruits of Evodia rutaecarpa, known as Euodiae Fructus (EF), are valued for their therapeutic properties including dispelling cold, alleviating pain, and relieving vomiting . These traditional applications align with modern pharmacological investigations of evodol and related compounds. The medicinal use of these plants spans centuries, providing a foundation for contemporary research into evodol's biological activities and potential therapeutic applications.

Pharmacological Properties

Interaction with Cytochrome P450 Enzymes

Recent research has revealed that evodol significantly interacts with cytochrome P450 enzymes, particularly CYP3A. Studies have demonstrated that evodol acts as a mechanism-based inactivator of CYP3A, a major drug-metabolizing enzyme in humans . This interaction occurs in a time-, concentration-, and NADPH-dependent manner, indicating that evodol requires metabolic activation to exert its inhibitory effect on CYP3A . The inhibition parameters have been experimentally determined, with KI and kinact values of 5.1 μM and 0.028 min-1 for midazolam 1'-hydroxylation, and 3.0 μM and 0.022 min-1 for testosterone 6β-hydroxylation, respectively . These parameters quantify the potency and efficiency of evodol as a CYP3A inhibitor.

Mechanism of Enzyme Inactivation

The mechanism by which evodol inactivates CYP3A involves the formation of a reactive metabolite. Research has identified cis-butene-1,4-dial (BDA) as a key intermediate derived from evodol during its metabolic processing . This reactive species can be trapped by glutathione and N-acetyl-lysine in microsomal preparations, as confirmed by high-resolution mass spectrometry . The formation of this reactive intermediate appears to be primarily mediated by CYP3A4 and CYP2C9 enzymes, which contribute to the bioactivation of evodol . The interaction between the BDA intermediate and CYP3A leads to enzyme inactivation, potentially through covalent binding to protein structures essential for catalytic activity.

Metabolism and Toxicological Considerations

Metabolic Activation and Reactive Metabolites

The bioactivation of evodol produces reactive metabolites that may contribute to both its pharmacological effects and potential toxicity. Research has established that evodol undergoes metabolic activation primarily through CYP3A4 and CYP2C9 enzymes, resulting in the formation of the reactive cis-butene-1,4-dial (BDA) intermediate . This metabolic pathway represents a double-edged sword: while it enables the pharmacological activity of evodol, it may also lead to unintended interactions with cellular components. The capability to form reactive metabolites places evodol among a group of compounds in Euodiae Fructus that may contribute to its reported toxic effects .

Research Status and Future Directions

Current Research Findings

The characterization of evodol as a mechanism-based inactivator of CYP3A represents a significant advancement in understanding its pharmacological profile . This discovery, first reported in recent literature, provides insight into how evodol may interact with drug metabolism pathways. Current research has successfully elucidated the kinetic parameters of this interaction and proposed a mechanism involving the formation of reactive metabolites . These findings contribute to the growing body of knowledge about limonoid compounds from medicinal plants and their biological activities.

Research Gaps and Future Investigations

Despite recent advances, numerous aspects of evodol's biological activity remain unexplored. Future research directions could include comprehensive toxicological evaluations specifically focused on evodol, investigations into potential therapeutic applications beyond its inhibitory effect on CYP3A, and exploration of structure-activity relationships to develop derivatives with optimized properties. Additionally, studies examining the pharmacokinetics and tissue distribution of evodol would provide valuable information for assessing its potential as a drug candidate or identifying concerns as a component of herbal medicines.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator